Antazoline mesylate

Description

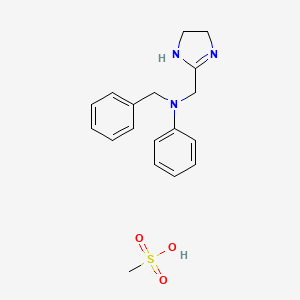

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3131-32-6 |

|---|---|

Molecular Formula |

C18H23N3O3S |

Molecular Weight |

361.5 g/mol |

IUPAC Name |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;methanesulfonic acid |

InChI |

InChI=1S/C17H19N3.CH4O3S/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);1H3,(H,2,3,4) |

InChI Key |

PIEHFGHAWYGNCY-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)O.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CS(=O)(=O)O.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

3131-32-6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Pharmacological Characterization and Receptor Interactions

Histamine (B1213489) H1 Receptor Antagonism

Antazoline (B1665563) acts as a selective antagonist at histamine H1 receptors. drugbank.com It binds to these receptors without activating them, thereby competitively inhibiting the actions of endogenous histamine. nih.govdrugbank.com This action prevents the cascade of events that lead to allergic symptoms. patsnap.com

Studies have demonstrated that antazoline binds reversibly and competitively to H1 receptors. nih.gov Research on cell membranes expressing human recombinant H1 receptors has determined the dissociation constant (Ki) of antazoline to be 38.4 nM. caymanchem.com In comparative studies with other antihistamines, the kinetics of this binding have been further elucidated. For instance, in isolated rabbit arteries, the antagonist-induced decrease in histamine-H1 receptor-mediated responses was analyzed to determine the rate and equilibrium constants of antazoline and other antihistamines. nih.gov

Table 1: Antazoline H1 Receptor Binding Affinity

| Parameter | Value | Species/System | Reference |

|---|

By blocking H1 receptors, antazoline effectively mitigates the cellular responses triggered by histamine. patsnap.com These responses include the contraction of smooth muscles, increased capillary permeability, and the stimulation of sensory nerves that result in itching and pain. nih.govpatsnap.com In human conjunctival epithelial cells, antazoline has been shown to inhibit the histamine-induced production of pro-inflammatory cytokines such as IL-6 and IL-8, with IC50 values of 1 µM and 0.652 µM, respectively. caymanchem.com This demonstrates its ability to suppress the inflammatory component of the allergic response at a cellular level. caymanchem.com Furthermore, the blockade of H1 receptors can lead to increased mast cell stability by reducing calcium ion concentration, which in turn diminishes further histamine release.

Table 2: Inhibitory Effect of Antazoline on Histamine-Induced Cytokine Production

| Cytokine | IC50 Value | Cell Type | Reference |

|---|---|---|---|

| IL-6 | 1 µM | Human conjunctival epithelial cells | caymanchem.com |

Anticholinergic Receptor Interactions

As a first-generation antihistamine, antazoline also exhibits anticholinergic properties, meaning it can block the action of acetylcholine (B1216132). ebi.ac.ukpatsnap.com This activity contributes to some of its therapeutic effects and side-effect profile. patsnap.com

The anticholinergic effects of antazoline are due to its interaction with muscarinic acetylcholine receptors. ebi.ac.ukwikipedia.org While detailed studies on the specific affinity of antazoline for different muscarinic receptor subtypes (M1-M5) are not extensively documented in the provided search results, first-generation antihistamines are generally known to be moderately to highly potent antagonists at these receptors. wikipedia.org One study reported a pKa of 4.4 for antazoline at muscarinic receptors, which was lower than that of some other antihistamines, suggesting a comparatively lower affinity. nih.gov

By blocking muscarinic receptors, antazoline can modulate the physiological functions regulated by acetylcholine. patsnap.com This includes a drying effect on mucous membranes, which can be beneficial in reducing nasal and ocular secretions during allergic reactions. patsnap.com In isolated rabbit hearts, higher concentrations of antazoline (10-30 µM) were found to eliminate atrial fibrillation induced by acetylcholine, in part by increasing the atrial effective refractory period and interatrial conduction time in a dose-dependent manner. caymanchem.com

Imidazoline (B1206853) Binding Site Ligand Activity

In addition to its antihistaminic and anticholinergic activities, antazoline is also recognized as a ligand for imidazoline binding sites. tocris.comrndsystems.comontosight.ai

There are three main classes of imidazoline receptors: I1, I2, and I3. wikipedia.org The I1 receptor is primarily involved in lowering blood pressure, the I2 receptor's functions are still being investigated but are linked to psychiatric conditions, and the I3 receptor regulates insulin (B600854) secretion. wikipedia.org Research has shown that antazoline has a high affinity for the I2 receptor subtype. researchgate.netnih.gov In some studies, antazoline's interaction with imidazoline receptors has been linked to the regulation of insulin secretion. ingentaconnect.com For instance, it has been shown to be a potent inducer of insulin secretion in the rat pancreas. tocris.comrndsystems.com This effect is thought to be mediated through its action as an agonist at I3 receptors. ingentaconnect.com

Imidazoline Binding Site Ligand Activity

Association with Insulin Secretion Pathways

Antazoline mesylate, a compound with a recognized profile as a first-generation antihistamine, also exhibits significant interactions with pathways regulating insulin secretion. Research has identified its role as a ligand for imidazoline receptors and its influence on ion channels within pancreatic beta-cells, distinguishing these actions from its primary H1-receptor antagonism. drugbank.comnih.gov

Studies conducted on the isolated perfused rat pancreas have demonstrated that antazoline induces a concentration-dependent stimulation of insulin secretion. nih.gov This secretagogue effect is not a universal property of all imidazolines. For instance, in comparative studies, antazoline was found to be approximately ten times more potent than efaroxan (B1214185) in promoting insulin release, while other related compounds showed no effect. nih.gov This action is proposed to be mediated through a specific type of imidazoline receptor located on the pancreatic B-cells. nih.gov Further evidence supporting this specific receptor interaction comes from experiments where idazoxan, a known blocker of imidazoline I1 sites, antagonized the insulin response to efaroxan without affecting insulin secretion stimulated by the sulfonylurea drug, tolbutamide. nih.gov

A primary mechanism underlying antazoline's insulinotropic effect is its ability to inhibit ATP-sensitive potassium (K-ATP) channels in pancreatic beta-cells. nih.gov The closure of these channels is a critical step in the glucose-stimulated insulin secretion pathway. By blocking the K-ATP channels, antazoline causes depolarization of the beta-cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules. Research using islets from normal mice showed that antazoline and other imidazoline compounds inhibited 86Rb efflux, a marker for K-ATP channel activity. nih.gov These studies concluded that the ability of these imidazoline antagonists to enhance insulin release is attributable to their blockade of K-ATP channels rather than their interaction with α2-adrenoceptors. nih.gov

In vivo studies in both rats and dogs corroborate these findings. Intravenous administration of antazoline resulted in a transient increase in insulinemia without altering basal plasma glucose levels. nih.gov More significantly, when administered during an intravenous or oral glucose tolerance test, antazoline markedly potentiated insulin release and thereby accelerated the rate of glucose clearance from the blood. nih.gov In dogs, antazoline was also observed to induce a brief increase in somatostatin (B550006) output from the pancreas, but not glucagon. nih.gov These findings underscore the potential of imidazoline compounds like antazoline to act as insulinotropic agents. nih.gov

Table 1: Comparative Research Findings on Imidazoline Compounds and Insulin Secretion

| Compound | Effect on Insulin Secretion | Relative Potency | Mechanism of Action | Antagonism by Idazoxan |

|---|---|---|---|---|

| Antazoline | Stimulatory | ~10x more potent than efaroxan nih.gov | Inhibition of K-ATP channels nih.gov | Not explicitly stated |

| Efaroxan | Stimulatory | Lower potency than antazoline nih.gov | Not explicitly stated | Yes nih.gov |

| Idazoxan | Antagonistic (to efaroxan) | N/A | Blocker of Imidazoline I1 sites nih.gov | N/A |

| Tolbutamide | Stimulatory | N/A | Closure of K-ATP channels | No nih.gov |

Cellular and Molecular Mechanisms of Action

Cardiac Electrophysiological Modulations

Antazoline (B1665563) mesylate demonstrates class Ia antiarrhythmic properties, similar to quinidine (B1679956). researchgate.net Its electrophysiological effects include the prolongation of the action potential duration, a decrease in its amplitude, and a reduction in the excitability of cardiac tissue. mp.pluj.edu.ploup.com The compound also possesses anticholinergic properties, which can lead to a temporary increase in heart rate. researchgate.netmp.pl

The primary antiarrhythmic mechanism of antazoline mesylate is believed to be its ability to alter the permeability of the cardiac cell membrane to sodium and potassium ions. researchgate.netjppres.com This interference with ion currents is central to its effects on cardiac electrophysiology.

This compound exhibits a blockade of sodium channels. researchgate.netnih.gov This action is suggested by the prolongation of the P wave, PR interval, and QRS duration observed following its administration. nih.govresearchgate.net The blockade of the fast inward sodium channels is responsible for prolonging phase 0 of the cardiac action potential. researchgate.netjppres.com This effect is thought to contribute to its antiarrhythmic properties, particularly in terminating atrial fibrillation, by slowing conduction. nih.govviamedica.pl Some clinical observations suggest that the sodium channel blockade may be more prominent shortly after drug administration. nih.gov

In addition to sodium channel blockade, this compound also inhibits potassium channels. researchgate.netnih.govfrontiersin.org This action is evidenced by the prolongation of the QT interval, which reflects a delay in cardiac repolarization. researchgate.netnih.govresearchgate.net The inhibition of potassium channels is thought to become a more significant factor in its antiarrhythmic effect later on, following the initial sodium channel blockade. nih.gov This dual ion channel blockade is a characteristic of class Ia antiarrhythmic agents. frontiersin.org

Alteration of Myocardial Ion Currents

Potassium Channel (K+) Blockade Mechanisms

Specific K+ Channel Subtypes (e.g., K2P3.1/TASK-1)

Research has pointed to the potential involvement of specific potassium channel subtypes in the action of antiarrhythmic drugs. The TWIK-related Acid-Sensitive K+ channel-1 (TASK-1), also known as K2P3.1, is a two-pore-domain potassium channel that is more abundantly expressed in the atria than in the ventricles of the human heart. frontiersin.org This atrial-predominant expression makes it a target for developing atrial-selective antiarrhythmic therapies. frontiersin.orgnih.gov While the direct interaction of antazoline with TASK-1 channels requires further specific investigation, the drug's known potassium channel blocking effects align with the therapeutic strategy of targeting such channels to manage atrial arrhythmias. frontiersin.org

This compound prolongs the duration of the cardiac action potential. mp.pluj.edu.ploup.com This effect, combined with the blockade of sodium and potassium channels, leads to an increase in the effective refractory period (ERP) in both the atria and ventricles. frontiersin.orgmp.pl The prolongation of the atrial refractory period is a key mechanism in its ability to terminate atrial fibrillation. uj.edu.ploup.comnih.gov By extending the refractory period, the cardiac tissue is less susceptible to re-entrant circuits that sustain arrhythmias. frontiersin.org Antazoline also enhances atrial post-repolarization refractoriness, which helps to promote organized electrical activity. researchgate.netresearchgate.netviamedica.pl

This compound slows the conduction velocity within the atria. uj.edu.ploup.commdpi.com This is a direct consequence of its sodium channel blocking properties and is reflected in the prolongation of the P wave and inter-atrial conduction time. researchgate.netmp.plnih.gov While it slows intra-atrial conduction, some studies suggest that antazoline may improve atrioventricular (AV) conduction, which could be attributed to its anticholinergic effects. mp.pluj.edu.ploup.com However, other research indicates it does not significantly impact the AH interval or the Wenckebach point. mp.pl The effect on AV conduction can be complex, with the potential for both improvement and, in some instances, the conversion of atrial fibrillation to atrial flutter with a rapid ventricular response. mp.pl

| Parameter | Effect of this compound |

| P Wave Duration | Prolonged jppres.comnih.gov |

| QRS Duration | Prolonged jppres.comnih.gov |

| QT/QTc Interval | Prolonged mp.pljppres.comnih.gov |

| Action Potential Duration | Prolonged mp.pluj.edu.ploup.com |

| Atrial Effective Refractory Period | Prolonged mp.pluj.edu.plnih.gov |

| Intra-atrial Conduction | Slowed uj.edu.ploup.commdpi.com |

| Atrioventricular Conduction | May be improved mp.pluj.edu.ploup.com |

Effects on Action Potential Duration and Refractoriness

Antiviral Mechanisms

Recent research has repurposed antazoline, a first-generation antihistamine, identifying it as a potential inhibitor of the Hepatitis B Virus (HBV). researchgate.netnih.gov Studies have explored its effects on the viral lifecycle, revealing specific mechanisms of action against HBV. researchgate.netnih.gov

Antazoline hydrochloride has been shown to effectively inhibit the secretion of Hepatitis B Virus (HBV) DNA. researchgate.netnih.gov In laboratory studies using HBV-producing cell lines (HepAD38 and Huh7), antazoline significantly reduced the levels of HBV DNA found in the extracellular supernatant. researchgate.netnih.govnih.gov This suggests that the compound interferes with the late stages of the viral life cycle, specifically the assembly or release of new viral particles from infected host cells. nih.gov Notably, the inhibitory effect was observed on the supernatant HBV DNA without a significant impact on intracellular HBV core-associated DNA, indicating that the primary mechanism is the blockage of virion secretion rather than the inhibition of viral DNA replication itself. nih.gov

The antiviral effect of antazoline hydrochloride against HBV is characterized by a clear dose-dependent relationship. researchgate.netnih.gov Research conducted in various in vitro HBV replication systems demonstrated that increasing concentrations of the compound led to a correspondingly greater reduction in the amount of secreted HBV DNA. researchgate.netnih.gov This dose-dependent manner of inhibition was consistently observed in different cell models, including HepAD38 cells and Huh7 cells transfected to produce HBV. nih.govnih.gov The effective concentration (EC₅₀) — the concentration of the drug that gives half-maximal response — was determined to be 2.910 µmol/L in HepAD38 cells and 2.349 µmol/L in Huh7 cells, quantifying its potency in these systems. researchgate.netnih.govnih.gov

Table 1: In Vitro Efficacy of Antazoline Hydrochloride Against HBV

| Cell Line | EC₅₀ (µmol/L) | Effect |

|---|---|---|

| HepAD38 | 2.910 | Inhibition of HBV DNA secretion |

The precise cellular target for antazoline's antiviral activity is a subject of ongoing investigation. However, current evidence points towards a mechanism that disrupts the final steps of virion production. nih.gov The core protein (HBc) of HBV is a multifunctional protein essential for the encapsidation of the viral pregenomic RNA (pgRNA), a process that must occur before new viral DNA is synthesized and the virion is assembled and released. natap.org Compounds that modulate the assembly of the viral capsid are known as Core protein Allosteric Modulators (CpAMs). natap.org While antazoline has not been formally classified as a CpAM, its specific action of inhibiting virion secretion without affecting intracellular viral replication suggests it may interfere with processes such as capsid assembly, envelopment, or the transport and budding of mature virions from the host cell. nih.govnatap.org This mode of action, which targets a step in the viral life cycle distinct from viral DNA synthesis, makes it a subject of interest for developing new antiviral strategies. natap.org

Table 2: Compounds Mentioned

| Compound Name |

|---|

| Antazoline hydrochloride |

| This compound |

Biochemical Pathways and Enzymatic Transformations

Metabolic Fate of Antazoline (B1665563) Mesylate

The biotransformation of antazoline is a complex process involving multiple enzymatic pathways. nih.govresearchgate.net Analysis of plasma from healthy volunteers who received an intravenous administration of antazoline mesylate revealed the presence of several metabolites. nih.govmdpi.com The primary reactions are oxidation and glucuronidation. nih.govresearchgate.net

Identification of Phase I Metabolites

Phase I metabolism of antazoline primarily involves oxidation reactions, which introduce polar functional groups into the molecule, preparing it for subsequent Phase II conjugation or excretion. nih.gov These reactions are predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Two main Phase I metabolites have been identified and characterized. researchgate.netnih.gov

One of the most significant Phase I metabolites is M1, which is scientifically known as N-benzyl-1-(4,5-dihydro-1H-imidazole-2-yl)methanamine. mdpi.commdpi.com The formation of M1 results from the cleavage of the C-N bond and the subsequent removal of the phenyl group from the parent antazoline molecule. mdpi.comresearchgate.net

The other major Phase I metabolite is hydroxyantazoline (M2). nih.govresearchgate.net This metabolite is formed through the hydroxylation of antazoline, specifically by the introduction of a hydroxyl group at the para position of the phenyl ring. nih.govmdpi.comresearchgate.net Due to its structural similarity to the parent compound, hydroxyantazoline may possess its own pharmacological activity. nih.govresearchgate.net

N-benzyl-1-(4,5-dihydro-1H-imidazole-2-yl)methanamine (M1)

Identification of Phase II Metabolites

Following Phase I transformations, antazoline and its metabolites can undergo Phase II conjugation reactions. These reactions further increase the water solubility of the compounds, facilitating their excretion from the body. nih.gov

Glucuronidation is the predominant Phase II metabolic pathway for antazoline. nih.govmdpi.comresearchgate.net Both the parent drug, antazoline, and its Phase I metabolites can be conjugated with glucuronic acid. mdpi.com For instance, M1 can form an N-glucuronide. researchgate.net Similarly, the hydroxylated metabolite, M2, can undergo conjugation with glucuronic acid to form either an N- or O-glucuronide. researchgate.net Antazoline itself can also be directly conjugated to form an N-glucuronide, designated as metabolite M4. researchgate.net Other glucuronide conjugates that have been identified include M3, M5, M7, and M8. mdpi.com

Role of Cytochrome P450 Isoforms

The metabolism of antazoline is significantly influenced by various isoforms of the cytochrome P450 enzyme system. nih.gov In vitro studies have been crucial in identifying the specific CYP isoforms involved in its biotransformation. nih.govnih.gov

Research indicates that CYP2D6 is the primary enzyme responsible for the rapid metabolism of antazoline. nih.govmdpi.com The biotransformation of antazoline by CYP2C19 occurs at a much slower rate. nih.govmdpi.com The activity of these enzymes, particularly the polymorphic CYP2D6, can lead to inter-individual variability in the metabolism and clearance of antazoline. mdpi.com Both CYP2D6 and CYP2C19 are thought to contribute to the formation of the same metabolites. nih.gov

CYP2D6 as Major Metabolizing Enzyme

Research has conclusively identified CYP2D6 as the principal enzyme responsible for the metabolism of antazoline. mdpi.comjppres.com In vitro assays using recombinant CYP expression systems demonstrated that CYP2D6 is primarily involved in the rapid biotransformation of the parent compound. nih.govnih.gov The metabolism by CYP2D6 is characterized as a "fast" process. mdpi.comresearchgate.net

This enzymatic reaction leads to the formation of at least two major Phase I metabolites:

M1 : Formed by the removal of the phenyl group from the antazoline molecule. mdpi.comnih.gov

M2 : A hydroxylated metabolite formed by adding a hydroxyl group to the para position of the phenyl ring. mdpi.comnih.gov

The significant role of CYP2D6 suggests that the rate of antazoline metabolism can be influenced by the genetic polymorphism of the CYP2D6 gene, which is known to have over 100 allelic variants. mdpi.comresearchgate.net This variability could explain inter-individual differences in drug response and clearance. mdpi.com

Table 1: In Vitro Metabolism of Antazoline by CYP Isoforms

| Enzyme | Role in Metabolism | Metabolic Rate | Key Metabolites Produced | Reference |

|---|---|---|---|---|

| CYP2D6 | Major | Fast | M1, M2 | mdpi.com, nih.gov |

| CYP2C19 | Minor | Slow | M2 | nih.gov, mdpi.com |

CYP2C19 as Minor Metabolizing Enzyme

While CYP2D6 plays the dominant role, studies have also implicated CYP2C19 as a minor contributor to antazoline metabolism. nih.gov The biotransformation of antazoline by CYP2C19 is significantly slower compared to the metabolic activity of CYP2D6. mdpi.comnih.govresearchgate.net In vitro experiments have shown that reactions catalyzed by CYP2C19 also lead to the formation of the hydroxylated M2 metabolite. mdpi.com The intrinsic clearance values estimated from these studies confirm that CYP2D6 is the predominant pathway, with CYP2C19 having a less significant, secondary role. nih.govmdpi.com

Preclinical Pharmacokinetic Profiling in Animal Models

Pharmacokinetic studies in animal models provide foundational knowledge for understanding a drug's behavior. While comprehensive data for antazoline across multiple species is not extensively detailed in the available literature, key aspects of its absorption, distribution, and elimination have been characterized in specific models. researchgate.net

Absorption Characteristics

Detailed research findings on the specific absorption characteristics of this compound in preclinical animal models are not extensively documented in the reviewed scientific literature. However, studies in animal models have suggested significant systemic availability. When administered topically in ophthalmic solutions, antazoline is absorbed locally through the conjunctiva and cornea, with limited systemic absorption. medtigo.com

Distribution Patterns

Specific data regarding the distribution patterns of this compound in animal tissues is limited in the available research. Following local absorption in the eye, antazoline is primarily distributed within the ocular tissues. medtigo.com A relatively high volume of distribution has been observed in some studies, though these were not exclusively focused on animal models. researchgate.net

Elimination Routes (e.g., Renal Excretion)

Studies conducted in rat models have provided clear insights into the elimination pathways of antazoline. The primary route of elimination for antazoline in rats is through renal excretion. jppres.comresearchgate.net Chromatographic analysis of rat plasma and excreta confirmed that urinary excretion is the major elimination pathway for the compound. researchgate.net This indicates that the kidneys play a crucial role in clearing the drug and its metabolites from the system in this animal model.

Table 2: Preclinical Elimination of Antazoline in Animal Models

| Animal Model | Primary Elimination Route | Key Finding | Reference |

|---|---|---|---|

| Rat | Renal Excretion | Urinary excretion identified as the major elimination route. | jppres.com, researchgate.net |

Physiologically Based Pharmacokinetic (PBPK) Modeling

To better understand and predict the disposition of antazoline and its primary metabolite, a physiologically based pharmacokinetic (PBPK) model has been developed. nih.govnih.gov This advanced modeling approach integrates various data points to simulate the drug's behavior in the body. researchgate.net

The development of the antazoline PBPK model was a multi-faceted process, incorporating:

Literature-derived data : Existing information on the physicochemical properties of antazoline. nih.govresearchgate.net

QSAR predictions : Quantitative structure-activity relationship predictions to estimate ADME (absorption, distribution, metabolism, and excretion) parameters. nih.govresearchgate.net

In vitro data : Newly generated data from binding and metabolic stability assays, which characterized plasma protein binding and identified the roles of CYP2D6 and CYP2C19. nih.govresearchgate.net

This PBPK model simulates the pharmacokinetic profiles of both antazoline and its main hydroxy metabolite simultaneously. nih.govnih.gov A crucial step in its development was the successful verification of the model's predictive performance against available clinical data from human studies. nih.govresearchgate.net The validated model is capable of accounting for clinically observed variability and can be utilized to simulate concentration-time profiles in various scenarios, such as assessing the impact of population differences or potential drug-drug interactions mediated by CYP enzymes. nih.govnih.gov

Integration of In Vitro and In Vivo Data for Disposition Simulation

Despite being on the market for many years, the ADME parameters and pharmacokinetic effects of antazoline in humans have been poorly characterized until recently. nih.govresearchgate.netnih.gov To address this gap, a PBPK model was developed by integrating data from in vitro experiments, in vivo clinical studies, and in silico predictions (QSAR). nih.govresearchgate.netnih.gov This approach allows for a comprehensive understanding of the compound's disposition.

In vitro studies are fundamental for determining key metabolic and binding parameters. nih.gov For antazoline, these investigations involved assays with human liver microsomes, hepatocytes, and recombinant CYP enzymes. nih.govmdpi.com These experiments revealed that antazoline is predominantly metabolized by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP2C19. nih.govnih.gov It was assumed that both enzymes contribute to the formation of the same primary metabolite. nih.gov Furthermore, in vitro assays showed no significant metabolism by glucuronosyltransferases. nih.gov Other essential parameters, such as plasma protein binding and blood-to-plasma ratio, were also determined through these assays to feed the PBPK model. nih.gov

Table 1: In Vitro ADME Parameters for Antazoline

| Parameter | Value | Method/System | Source |

|---|---|---|---|

| Primary Metabolizing Enzyme | CYP2D6 | Human Liver Microsomes, Recombinant CYPs | nih.govnih.gov |

| Secondary Metabolizing Enzyme | CYP2C19 | Human Liver Microsomes, Recombinant CYPs | nih.govnih.gov |

| Plasma Protein Binding | < 50% | In Vitro Assay | nih.gov |

| Erythrocyte Binding | No binding observed | In Vitro Assay | nih.gov |

| Glucuronidation | No decrease in concentration observed | Incubation with Glucuronosyltransferases | nih.gov |

In vivo data provides the clinical context for model development and verification. Pharmacokinetic data from studies in healthy volunteers, such as the ELEPHANT I study, were utilized. nih.govpraiseworthyprize.org These studies involved administering this compound intravenously and measuring the plasma concentrations of both the parent drug and its main metabolite, hydroxyantazoline, over time. mdpi.comresearchgate.net The integration of these in vitro and in vivo datasets, along with parameters predicted by Quantitative Structure-Activity Relationship (QSAR) models, formed the basis for parameterizing the PBPK model for antazoline and its metabolite. nih.govresearchgate.netnih.gov

Simulation of Compound and Metabolite Disposition

Using the integrated data, a whole-body PBPK model was developed to simultaneously simulate the pharmacokinetic profiles of antazoline and its primary metabolite, hydroxyantazoline, following intravenous administration. researchgate.netmdpi.com The model's predictive performance was successfully verified by comparing the simulated concentration-time profiles and pharmacokinetic parameters with observed clinical data. nih.govmdpi.com

The simulation results for the parent compound, antazoline, demonstrated good concordance with the observed in vivo data. nih.gov For instance, after a simulated single dose, the predicted median area under the curve (AUC) was very close to the value observed in the clinical study. nih.gov The average fold difference between the mean predicted and mean observed antazoline concentrations across various time points was approximately 1.04. nih.gov

The model also simulated the disposition of the main Phase I metabolite, which involves hydroxylation at the para position of the phenyl group to form hydroxyantazoline. mdpi.comnih.govresearchgate.net The model's prediction for the metabolite's exposure (AUC) was approximately 0.7-fold of the observed value. nih.gov This developed PBPK model is capable of accounting for the variability in plasma concentrations observed among individuals in clinical settings. researchgate.netmdpi.com Such a verified model is a valuable tool for predicting antazoline's pharmacokinetic profiles under various conditions, including potential drug-drug interactions mediated by CYP2D6 or CYP2C19. mdpi.com

Table 2: Comparison of Simulated vs. Observed Pharmacokinetic Parameters

| Compound | Parameter | Simulated Value | Observed Value | Fold Difference (Simulated/Observed) | Source |

|---|---|---|---|---|---|

| Antazoline | AUCinf (ng·h/mL) | 825 | 910 | 0.91 | nih.gov |

| Hydroxyantazoline | AUC5h | Predicted was 0.7-fold of observed | 0.70 | nih.gov |

Preclinical Pharmacodynamic Investigations

In Vitro Electrophysiological Studies

The antiarrhythmic potential of antazoline (B1665563) mesylate has been explored through various in vitro electrophysiological studies, focusing on its effects on cardiac action potentials, refractory periods, and underlying ion channel currents.

Assessment of Action Potential Duration and Refractory Periods in Isolated Tissues

Studies on isolated cardiac tissues have demonstrated that antazoline prolongs the action potential duration (APD) and the effective refractory period (ERP), key mechanisms for terminating re-entrant arrhythmias. nih.govmp.pl In isolated, Langendorff-perfused rabbit hearts, antazoline has been shown to significantly increase both atrial and ventricular ERP. nih.govresearchgate.net This leads to a notable increase in post-repolarization refractoriness in both atria and ventricles, an antiarrhythmic mechanism also observed with established drugs like amiodarone (B1667116) and quinidine (B1679956). researchgate.netmp.pl

In an experimental model simulating acquired short-QT syndrome (SQTS) in rabbit hearts, where the K-ATP opener pinacidil (B1677893) was used to shorten repolarization, the application of 20 µM antazoline effectively counteracted these effects. oup.comnih.gov It significantly prolonged the action potential duration at 90% repolarization (APD90), the QT-interval, and the ventricular effective refractory period (ERP). oup.comnih.gov

| Parameter | Baseline | Pinacidil (1 µM) | Pinacidil (1 µM) + Antazoline (20 µM) |

|---|---|---|---|

| Ventricular APD90 (ms) | 155 ± 4 | 141 ± 3 | 158 ± 5 |

| QT-Interval (ms) | 221 ± 5 | 207 ± 4 | 225 ± 6 |

| Ventricular ERP (ms) | 161 ± 4 | 150 ± 3 | 165 ± 5 |

Data derived from studies on isolated rabbit hearts simulating acquired SQTS. oup.comnih.gov APD90: Action Potential Duration at 90% Repolarization; ERP: Effective Refractory Period.

Ion Channel Current Analysis in Cellular Systems

The electrophysiological effects of antazoline are attributed to its interaction with multiple cardiac ion channels. oup.comherzmedizin.de Its mechanism is believed to involve the blockage of both sodium and potassium channels. mp.pl This multi-channel inhibition is crucial for its antiarrhythmic properties. oup.com

Studies using heterologous expression systems, such as Xenopus laevis oocytes, have allowed for detailed analysis of antazoline's effects on specific ion channels. At a concentration of 100 µM, antazoline demonstrated significant inhibition of several key cardiac potassium channels. herzmedizin.de The most pronounced effect was on hERG channels, which are critical for ventricular repolarization. herzmedizin.de Furthermore, antazoline was found to inhibit the late component of the cardiac sodium current (I-NaL), which can contribute to arrhythmias under pathological conditions. researchgate.netherzmedizin.dejppres.com The constellation of these actions suggests that antazoline possesses properties of multiple antiarrhythmic classes. nih.gov

| Ion Channel | Current Component | Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| hERG (Kv11.1) | I-Kr | 53.0 ± 8.5 | 167 |

| hTRESK (K2P18.1) | - | 35.8 ± 3.4 | N/A |

| hTREK-1 (K2P2.1) | - | 23.8 ± 5.3 | N/A |

| hNaV1.5 | Late I-Na | 19.6 ± 3.6 | N/A |

Data from electrophysiological measurements in Xenopus laevis oocytes. herzmedizin.de IC50: Half maximal inhibitory concentration; N/A: Not available from the provided source.

Animal Model Studies of Antiarrhythmic Activity

The antiarrhythmic efficacy of antazoline mesylate has been confirmed in several animal models of experimentally induced arrhythmias.

Suppression of Experimentally Induced Arrhythmias

Antazoline has demonstrated a remarkable ability to suppress ventricular arrhythmias in various animal models. In isolated rabbit hearts, it was tested against arrhythmias induced by pharmacological agents that model human long-QT syndrome (LQTS) and short-QT syndrome (SQTS). oup.comnih.gov

In models of acquired LQTS induced by sotalol, erythromycin, or veratridine, antazoline effectively suppressed episodes of Torsade de Pointes (TdP). nih.govresearchgate.net In the SQTS model, which increases vulnerability to ventricular fibrillation (VF), antazoline completely prevented the induction of VF. oup.comnih.gov Historical studies also noted the efficacy of antazoline in inhibiting ventricular fibrillation induced by surgical procedures in hypothermic dogs, where it was found to be more effective than quinidine. researchgate.net Furthermore, it has shown activity against aconitine-induced atrial arrhythmias. nih.govijpp.com

Electrophysiological Parameter Changes in Animal Hearts

In vivo and ex vivo animal studies have corroborated the electrophysiological changes observed in isolated tissues. In an experimental model of atrial fibrillation (AF) in isolated rabbit hearts, antazoline was shown to modestly but significantly increase the interatrial conduction time. nih.gov More pronounced effects were the prolongation of the atrial action potential duration and an increase in the atrial effective refractory period. nih.gov

In rabbit models of acquired LQTS, besides prolonging the APD and ERP, antazoline significantly reduced the spatial dispersion of repolarization. oup.comnih.gov This effect is crucial as increased dispersion of repolarization is a known substrate for re-entrant arrhythmias like TdP. oup.com By homogenizing repolarization across the ventricular wall, antazoline reduces the likelihood of triggered activity. oup.com In studies on dogs, antazoline was noted to have a less pronounced negative inotropic effect compared to quinidine. nih.gov

| LQTS Model | Baseline Dispersion (ms) | Dispersion after LQTS Induction (ms) | Dispersion after Antazoline (ms) |

|---|---|---|---|

| Sotalol-induced | 16 ± 2 | 42 ± 5 | 20 ± 4 |

| Erythromycin-induced | 17 ± 2 | 48 ± 6 | 22 ± 5 |

Data derived from studies on isolated rabbit hearts. oup.comnih.gov Spatial dispersion of repolarization is a measure of the heterogeneity of repolarization times across the myocardium.

Species-Specific Pharmacodynamic Considerations

The choice of animal model is critical in preclinical cardiac safety and efficacy testing due to interspecies differences in cardiac electrophysiology. escardio.org The rabbit heart is considered a particularly suitable model for studying human cardiac electrophysiology because it shares a similar distribution of the key ion currents that govern repolarization, such as a prominent rapid delayed rectifier potassium current (I-Kr) and a less prominent slow component (I-Ks), similar to humans. escardio.orgresearchgate.net This results in a comparable rectangular action potential shape and pharmacological response between the two species. researchgate.net

Studies have been conducted in various species, including dogs, rabbits, and guinea pigs. researchgate.netmerckvetmanual.comnih.gov While antazoline has shown efficacy in dogs, particularly in models of hypothermia-induced VF, it is important to note that pharmacodynamic variations exist among species for many antiarrhythmic drugs. researchgate.netmerckvetmanual.com For example, the transient outward current (I-to) is prominent in dog and human hearts but poorly expressed in guinea pigs, which can alter the response to drugs affecting this current. escardio.org Historical comparative studies in dogs suggested antazoline was more potent than quinidine in specific arrhythmia models. researchgate.net Such species-specific differences underscore the importance of selecting appropriate models to predict clinical outcomes.

In Vitro Antiviral Assays

Recent research has explored the potential antiviral properties of antazoline, a first-generation H1 receptor antagonist, through various in vitro studies. These investigations have focused on its ability to reduce viral loads in cell cultures and have assessed its cytotoxicity in relevant cell lines.

Viral Load Reduction in Cell Cultures

Studies have demonstrated that antazoline exhibits a notable inhibitory effect on Hepatitis B Virus (HBV) DNA. chemsrc.commedchemexpress.cnnih.gov In a high-throughput screening of an FDA-approved drug library, antazoline hydrochloride was identified as an effective agent in reducing extracellular HBV DNA in a dose-dependent manner. nih.gov

In HepAD38 cells, which are derived from a human hepatoblastoma cell line and are engineered to replicate HBV, antazoline showed a significant inhibitory effect on HBV DNA secretion. chemsrc.commedchemexpress.cnnih.gov The half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect, was determined to be 2.910 μmol/L in this cell line. chemsrc.commedchemexpress.cnnih.gov

Further investigations using Huh7 cells, a human hepatoma cell line, also confirmed the antiviral activity of antazoline against HBV. chemsrc.commedchemexpress.cnnih.gov In these cells, antazoline demonstrated a significant, dose-dependent inhibition of HBV DNA in the supernatant, with an EC50 value of 2.349 μmol/L. chemsrc.commedchemexpress.cnnih.gov The inhibitory effect was observed after a four-day incubation period with varying concentrations of the compound. chemsrc.com

Table 1: In Vitro Antiviral Activity of Antazoline against HBV

| Cell Line | Parameter Measured | EC50 Value | Key Finding |

|---|---|---|---|

| HepAD38 | HBV DNA in supernatant | 2.910 μmol/L chemsrc.commedchemexpress.cnnih.gov | Dose-dependent inhibition of HBV DNA secretion. chemsrc.commedchemexpress.cnnih.gov |

| Huh7 | HBV DNA in supernatant | 2.349 μmol/L chemsrc.commedchemexpress.cnnih.gov | Significant inhibitory effect on HBV DNA in a dose-dependent manner. chemsrc.com |

Cytotoxicity Assessments in Relevant Cell Lines

A crucial aspect of preclinical evaluation is determining the potential toxicity of a compound to host cells. Cytotoxicity assays for antazoline have been conducted in parallel with antiviral screenings.

In HepAD38 cells, antazoline hydrochloride exhibited no significant cytotoxicity at a concentration of 10 μmol/L after a five-day incubation period. chemsrc.commedchemexpress.cn This concentration is notably higher than its effective antiviral concentration, suggesting a favorable selectivity index. chemsrc.commedchemexpress.cnnih.gov

The assessment of cytotoxicity in normal cell lines is also a standard procedure. While specific studies on this compound's cytotoxicity in a broad range of normal cell lines are not extensively detailed in the provided context, the research on imidazoline (B1206853)/dimethyl succinate (B1194679) hybrids, a related class of compounds, utilized the Vero cell line (from African green monkey kidney) to evaluate cytotoxicity to normal cells. nih.gov This highlights a common methodology in preclinical safety assessment.

Table 2: Cytotoxicity of Antazoline in a Relevant Cell Line

| Cell Line | Concentration | Incubation Time | Result |

|---|---|---|---|

| HepAD38 | 10 μmol/L chemsrc.commedchemexpress.cn | 5 days chemsrc.commedchemexpress.cn | No significant cytotoxicity observed. chemsrc.commedchemexpress.cn |

Analytical Methodologies for Compound and Metabolite Analysis

Development of Advanced Quantification Techniques

The need for highly sensitive and specific assays has driven the development of advanced analytical techniques capable of detecting and quantifying antazoline (B1665563) and its metabolites, such as hydroxyantazoline, at low concentrations in complex biological samples like human plasma. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the bioanalysis of antazoline. mdpi.comtandfonline.com This technique offers superior selectivity and sensitivity, making it ideal for pharmacokinetic studies where drug concentrations can vary significantly over time. nih.govresearchgate.net Researchers have developed and validated novel LC-MS/MS methods for the determination of antazoline in human plasma, which have been successfully applied in clinical trials. nih.govresearchgate.net

For instance, one method utilized a C18 column for chromatographic separation and a triple quadrupole tandem mass spectrometer for detection. researchgate.net The mass spectrometer was operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, ensuring high specificity. For hydroxyantazoline, the most abundant MRM transition observed was m/z 282 > 91. mdpi.com

Optimization of Sample Preparation (e.g., Liquid-Liquid Extraction, Dispersive Solid-Phase Extraction)

Effective sample preparation is a critical step to remove interfering endogenous components from biological matrices like plasma, thereby reducing matrix effects and improving analytical accuracy. nih.govbjbabs.org

Liquid-Liquid Extraction (LLE) is a commonly employed technique for antazoline. In this method, plasma samples, often made basic with a solution like sodium hydroxide, are extracted with an organic solvent such as ethyl acetate. researchgate.netebi.ac.uk The analyte partitions into the organic phase, which is then separated, evaporated, and the residue reconstituted for LC-MS/MS analysis. nih.gov This technique has proven effective for isolating antazoline from human plasma. nih.govresearchgate.net

Dispersive Solid-Phase Extraction (d-SPE) represents a more recent and advanced approach. One innovative d-SPE method involves the use of magnetic molecularly imprinted nano-conjugate sorbents. mdpi.comresearchgate.net These sorbents are specifically designed to selectively bind to antazoline and its metabolite, hydroxyantazoline. mdpi.comnih.gov The magnetic core of the sorbent allows for easy and rapid separation from the sample matrix using an external magnetic field, simplifying the extraction process. mdpi.com This d-SPE method has been successfully used for the simultaneous analysis of antazoline and hydroxyantazoline in human plasma. mdpi.com

Cloud-Point Extraction (CPE) is another "green" alternative that is gaining interest. nih.govscispace.com This method uses surfactants, like Triton X-114, to form micelles that entrap the analyte. nih.govnih.gov By adjusting temperature, the surfactant-rich phase separates from the bulk aqueous solution, concentrating the analyte. scispace.com CPE has been shown to be compatible with LC-MS/MS for determining antazoline in human plasma, yielding results comparable to traditional LLE. nih.govresearchgate.net

Internal Standard Selection for Quantification

The use of an appropriate internal standard (IS) is fundamental in LC-MS bioanalysis to correct for variability during sample preparation and analysis. wuxiapptec.com An ideal IS should have physicochemical properties similar to the analyte. researchgate.net For the analysis of antazoline, several compounds have been utilized as internal standards.

Xylometazoline (B1196259): Due to its structural similarity to antazoline, xylometazoline has been successfully used as an internal standard in LC-MS/MS methods for quantifying antazoline in human plasma. nih.govresearchgate.netnih.gov

Phenacetin: This compound has been used as an IS in HPLC-UV and reversed-phase ion-pair chromatography methods for the determination of antazoline in dog and rat plasma. researchgate.netebi.ac.ukresearchgate.net

The choice of IS is critical, and its response is monitored alongside the analyte to calculate a response ratio, which is then used for quantification, thereby enhancing the accuracy and precision of the method. wuxiapptec.com

Spectrophotometric and Chromatographic Approaches (e.g., High-Performance Thin-Layer Chromatography)

Besides LC-MS/MS, other analytical techniques have been developed for the quantification of antazoline, particularly in pharmaceutical formulations.

Spectrophotometric methods offer a simpler and more cost-effective approach. These methods are often based on the formation of a colored complex. For instance, a method has been described where antazoline reacts with 2,6-dichlorophenol-indophenol in chloroform (B151607) to produce a blue chromogen that can be measured spectrophotometrically. tandfonline.com Another approach involves charge-transfer complexation with iodine or chloranil. rsc.org Ratio derivative spectrophotometry has also been employed for the simultaneous determination of antazoline and naphazoline (B1676943) in eye drops by resolving their overlapping spectra. core.ac.ukresearchgate.netdoaj.org

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique. A stability-indicating HPTLC-densitometric method has been developed for the simultaneous analysis of antazoline hydrochloride and tetryzoline (B1198887) hydrochloride. researchgate.netthaiscience.info This method uses HPTLC aluminum plates precoated with silica (B1680970) gel as the stationary phase and a solvent system of ethyl acetate, methanol, and ammonia (B1221849) for development. researchgate.netthaiscience.info Densitometric analysis is then performed to quantify the separated compounds. researchgate.net This HPTLC method has been applied to analyze the drugs in pharmaceutical eye drops and rabbit aqueous humor. nih.gov

Validation of Analytical Methods for Biological Matrices

To ensure the reliability of analytical data, any new method must undergo rigorous validation according to international guidelines. researchgate.net This process establishes the method's performance characteristics. nih.govresearchgate.net

Linearity, Precision, and Accuracy Assessment

Validation of analytical methods for antazoline has consistently demonstrated their suitability for bioanalysis. mdpi.comresearchgate.net

Linearity is established by analyzing calibration standards at various concentrations. For LC-MS/MS methods, calibration curves for antazoline in plasma have shown excellent linearity, with correlation coefficients (r) typically greater than 0.99. mdpi.com For example, one HPLC-UV method demonstrated linearity over a range of 20-1600 ng/mL in dog plasma. researchgate.netebi.ac.uk An HPTLC method showed a linear relationship in the concentration range of 200-1800 ng/band for antazoline hydrochloride. researchgate.net

Precision and Accuracy are assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day). researchgate.net For an HPLC-UV method, the intra- and inter-day precision values, expressed as relative standard deviation (RSD), were less than 14.3%. researchgate.netebi.ac.uk The accuracy for the same method ranged from 98.1% to 101.1%. researchgate.netebi.ac.uk Similarly, a validated LC-MS/MS method for antazoline and hydroxyantazoline reported high accuracy and precision, with RSD values within acceptable limits for both intra-run and between-run analyses. mdpi.com

The table below summarizes the validation parameters from a representative HPTLC method for antazoline hydrochloride.

| Validation Parameter | Antazoline HCl |

| Linearity Range | 200-1800 ng/band |

| Correlation Coefficient (r²) | 0.9979 |

| Limit of Detection (LOD) | 63.95 ng/band |

| Limit of Quantification (LOQ) | 193.79 ng/band |

| Accuracy (% Recovery) | 99.58% ± 1.03 |

| Precision (% RSD) | 1.04 |

| Data sourced from a study on HPTLC-densitometric method development. thaiscience.info |

This rigorous validation process ensures that the analytical methods are reliable for their intended purpose, whether for pharmacokinetic analysis in biological fluids or for quality control of pharmaceutical products. mdpi.comresearchgate.net

Stability and Matrix Effect Evaluation

The reliability of any bioanalytical method hinges on the stability of the analyte in the biological matrix and the influence of the matrix components on the analytical signal. For antazoline, several studies have rigorously evaluated these parameters to ensure accurate quantification in complex matrices like human plasma.

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for determining antazoline in human plasma conducted a thorough stability assessment. researchgate.net The stability of antazoline was confirmed under various storage and handling conditions, which is crucial for the integrity of clinical samples. The evaluations included freeze/thaw stability, short-term and long-term stability, and stability in the autosampler. researchgate.net In one study, processed samples containing antazoline and its metabolite, hydroxyantazoline, were found to be stable for up to 24 hours in an autosampler at 4 ± 0.5 °C, with analyte percentages remaining between 98–100% for antazoline and 95–105% for hydroxyantazoline. mdpi.com Another study determined that plasma samples were stable for at least one month when stored at -20°C. researchgate.net Stability-indicating HPLC methods have also been developed, which can separate the drug from its degradation products, confirming that antazoline is susceptible to oxidative degradation and basic hydrolysis. nih.gov

The matrix effect is a significant challenge in bioanalysis, where co-eluting endogenous components from the matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. For antazoline analysis using LC-MS/MS, the matrix effect was assessed by comparing the peak area of the analyte in a standard solution to its peak area in a sample spiked after extraction. mdpi.com Studies have shown that with appropriate extraction techniques, such as liquid-liquid extraction or the use of molecularly imprinted polymers, the matrix effect can be minimized. researchgate.netmdpi.com In a method validated according to European Medicines Agency (EMA) guidelines, the matrix effect for antazoline and its metabolite was evaluated using six different lots of human plasma, including haemolysed and lipemic plasma, to ensure the method's robustness. mdpi.com The results fulfilled the validation criteria, indicating no significant matrix effect that would compromise the accuracy of the measurements. researchgate.netmdpi.com

Table 1: Stability of Antazoline in Human Plasma Under Various Conditions

| Stability Parameter | Condition | Duration | Finding | Reference |

| Autosampler Stability | Processed extract at 4 ± 0.5 °C | 24 hours | Stable (98-100% of initial concentration) | mdpi.com |

| Freeze/Thaw Stability | Multiple cycles | Not specified | Stable | researchgate.net |

| Short-Term Stability | Not specified | Not specified | Stable | researchgate.net |

| Long-Term Stability | -20 °C | 1 month | Stable | researchgate.net |

| Stress Conditions | Oxidative and basic hydrolysis | Not specified | Vulnerable to degradation | nih.gov |

Targeted Extraction and Separation Techniques

The accurate determination of antazoline and its metabolites in complex biological matrices such as plasma necessitates highly selective and efficient sample pretreatment methods. mdpi.comnih.gov These techniques are designed to isolate and concentrate the target analytes while removing interfering substances. mdpi.com Solid Phase Extraction (SPE) is a commonly employed technique, valued for its reliability and cost-effectiveness. mdpi.com However, the selectivity of conventional SPE sorbents can be limited. mdpi.com To overcome this, advanced sorbents like molecularly imprinted polymers (MIPs) have been developed, offering tailored selectivity for specific molecules. mdpi.comnih.gov

Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule (the template). mdpi.com This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex sample, making them highly attractive sorbents for sample preparation. mdpi.comnih.gov

In the context of antazoline analysis, researchers have successfully developed magnetic core-shell molecularly imprinted nano-conjugates for the effective and selective extraction of antazoline and its primary metabolite, hydroxyantazoline, from human plasma. mdpi.comnih.gov These magnetic MIPs (mag-MIPs) facilitate a rapid separation process known as dispersive solid-phase extraction (d-SPE). mdpi.comnih.gov

The synthesis of these mag-MIPs involves using functionalized magnetic nanoparticles as a core, with the polymer layer being formed around a template molecule. nih.gov In one study, hydroxyantazoline was used as the template, methacrylic acid as the functional monomer, and ethylene (B1197577) glycol dimethacrylate as the cross-linker. mdpi.comnih.gov The resulting polymer possesses cavities specifically designed to capture both antazoline and hydroxyantazoline. mdpi.com

Characterization of these bespoke sorbents revealed a heterogeneous population of adsorption sites with high affinity for the target analytes. mdpi.comnih.gov Adsorption data for hydroxyantazoline, for example, fit a model with two distinct types of binding sites, indicating high selectivity. mdpi.comnih.gov The extraction protocol using these mag-MIPs was optimized and validated, demonstrating high recovery rates. mdpi.com The recovery for antazoline was reported to be around 80%, which is higher than previously reported methods using cloud point extraction (70%) or liquid-liquid extraction (65%). mdpi.com These findings prove that MIP-based extraction is a powerful and versatile tool for the clean-up and concentration of antazoline and its metabolites from biological samples prior to instrumental analysis. mdpi.comnih.gov

Table 2: Performance of Magnetic Molecularly Imprinted Polymers (mag-MIPs) for Antazoline Extraction

| Parameter | Value/Finding | Reference |

| Template Molecule | Hydroxyantazoline | mdpi.comnih.gov |

| Adsorption Affinity (Kd) for ANT-OH | Kd(1) = 0.319 µg L⁻¹; Kd(2) = 34.6 µg L⁻¹ | mdpi.comnih.gov |

| Maximum Adsorption Capacity (Bmax) for ANT-OH | Bmax(1) = 0.240 µg g⁻¹; Bmax(2) = 5.82 µg g⁻¹ | mdpi.comnih.gov |

| Extraction Method | Magnetic dispersive solid-phase extraction (d-SPE) | mdpi.comnih.gov |

| Recovery of Antazoline (ANT) | ~80% | mdpi.com |

| Recovery of Hydroxyantazoline (ANT-OH) | >92% | researchgate.net |

Computational and Theoretical Studies in Drug Design

Structure-Activity Relationship (SAR) Investigations

The structural framework of antazoline (B1665563), an ethylenediamine (B42938) derivative, provides a basis for understanding its biological activity. drugcentral.org As a first-generation antihistamine, its structure-activity relationship (SAR) is intrinsically linked to its interaction with the histamine (B1213489) H1 receptor. drugcentral.orgnih.gov

Identification of Key Pharmacophoric Features

The core structure of antazoline features an imidazoline (B1206853) ring, a flexible ethylenediamine linker, and two aromatic rings (a phenyl and a benzyl (B1604629) group). These components are crucial for its antihistaminic activity. The imidazoline ring is a key feature found in other compounds with antihistaminic properties. researchgate.net The tertiary amino group within the linker and the lipophilic aromatic groups are characteristic features of many first-generation antihistamines, contributing to their ability to bind to the H1 receptor. google.com

Rational Design of Analogues

The principles of rational drug design can be applied to create analogues of antazoline with potentially modified activity. google.com By systematically altering the core components, it is possible to explore the SAR and optimize desired properties. For instance, modifications to the aromatic rings, the linker, or the imidazoline moiety could lead to analogues with altered receptor affinity, selectivity, or metabolic stability. researchgate.net Research into the metabolism of antazoline has identified metabolites such as hydroxyantazoline, which is formed by the addition of a hydroxyl group to the phenyl ring. researchgate.netresearchgate.net This naturally occurring analogue provides a starting point for understanding how substitutions on the aromatic rings can influence the compound's properties.

Table 1: Antazoline and a Key Metabolite

| Compound Name | Chemical Structure | Key Structural Difference from Antazoline |

| Antazoline | C₁₇H₁₉N₃ | - |

| Hydroxyantazoline | C₁₇H₁₉N₃O | Addition of a hydroxyl group to the phenyl ring researchgate.net |

Molecular Modeling and Docking Simulations

Computational techniques like molecular modeling and docking simulations are instrumental in elucidating the interactions between antazoline and its biological targets at a molecular level.

Ligand-Receptor Interaction Analysis

Molecular docking studies can predict the binding pose of antazoline within the active site of its primary target, the histamine H1 receptor. drugbank.comncats.io These simulations help to identify the specific amino acid residues that form key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the different parts of the antazoline molecule. The nitrogen atoms in the imidazoline ring and the tertiary amine are likely to be key hydrogen bond acceptors, while the phenyl and benzyl rings would engage in hydrophobic interactions with nonpolar residues in the receptor's binding pocket.

In silico studies have also explored the interaction of H1-antihistamines, including antazoline, with other potential targets like the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). turkjps.orgnih.gov Docking simulations can reveal potential binding modes and interactions with key residues in the active site of such enzymes. turkjps.org

Binding Affinity Predictions

Molecular docking programs can estimate the binding affinity of a ligand to its receptor, often expressed as a docking score or binding energy in kcal/mol. turkjps.orgunizar.es While these are theoretical predictions, they can provide valuable insights for comparing the relative affinities of different compounds. For instance, docking studies of various H1-antihistamines against the SARS-CoV-2 RdRp have shown a range of binding energies, suggesting differences in their potential inhibitory activity. turkjps.orgnih.gov

Table 2: Predicted Binding Affinities of Selected H1-Antihistamines to SARS-CoV-2 RdRp

| Compound | Predicted Binding Energy (kcal/mol) |

| Bilastine | -7.6 |

| Fexofenadine | -8.0 |

| Mizolastine | < -7.0 |

| Montelukast | < -7.0 |

| Rupatadine | < -7.0 |

| Zafirlukast | < -7.0 |

| Note: This data is from a broad in silico screening of H1-antihistamines and provides a comparative context. turkjps.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. google.com While specific, detailed QSAR studies focused solely on antazoline mesylate are not extensively reported in the provided results, the principles of QSAR are highly relevant to understanding its activity and that of its analogues.

QSAR models are developed by correlating physicochemical descriptors of molecules (e.g., hydrophobicity, electronic properties, steric parameters) with their measured biological activity. google.com For antazoline and its derivatives, a QSAR model could be built to predict their antihistaminic potency based on variations in their structural features. Such models can guide the rational design of new analogues with improved activity. google.com

Recent research on antazoline has involved the use of QSAR predictions to help develop physiologically based pharmacokinetic (PBPK) models. researchgate.netnih.gov These models integrate various data, including in vitro metabolism and binding assays, to simulate the drug's behavior in the body. researchgate.netnih.gov This approach demonstrates the modern application of computational predictions in comprehensively understanding a drug's disposition. researchgate.net

Prediction of Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational drug design, used to correlate a compound's chemical structure with its biological effects. For antazoline, QSAR predictions have been employed to understand its antiarrhythmic properties. nih.govresearchgate.netnih.govresearchgate.net These models are built using data from a series of compounds to predict the activity of new or untested molecules. mdpi.com

A key application for antazoline has been the prediction of its interaction with various cardiac ion channels, which is crucial for its antiarrhythmic effects. Computational simulations have been used to investigate the effects of antazoline on ion currents such as IKr, IKs, INa, and ICaL, which are critical for cardiac action potential. By combining QSAR-predicted parameters with in vitro data, researchers can develop a more comprehensive understanding of the drug's electrophysiological profile. nih.gov

Optimization of Compound Properties

Theoretical studies contribute to the optimization of a drug's properties to enhance efficacy and ensure desirable pharmacokinetic characteristics. While specific research on the computational optimization of the antazoline molecule itself is not extensively detailed in the reviewed literature, theoretical analysis has been applied to optimize related processes. For instance, theoretical analysis has been used to explain and optimize the parameters for the solid-phase extraction of antazoline and its primary metabolite, hydroxyantazoline, from human plasma. nih.gov This type of optimization is crucial for developing accurate analytical methods needed for pharmacokinetic studies.

The general principles of computational drug design involve modifying a lead compound's structure to improve its interaction with a biological target, enhance its absorption, or alter its metabolic stability. praiseworthyprize.org For a molecule like antazoline, this could hypothetically involve designing analogs with improved selectivity for specific ion channels or reduced off-target effects.

In Silico ADME Prediction and Pharmacokinetic Modeling

Despite its long history of use, the Absorption, Distribution, Metabolism, and Excretion (ADME) parameters and pharmacokinetic effects of antazoline in humans were not well-characterized until recent studies. nih.govresearchgate.netresearchgate.net To address this knowledge gap, in silico tools, particularly physiologically based pharmacokinetic (PBPK) modeling, have been employed. nih.govresearchgate.netnih.govresearchgate.net

PBPK models are mathematical representations of the body's physiological and biochemical processes that govern a drug's fate. mdpi.com These models integrate in vitro data, QSAR predictions, and clinical data to simulate the pharmacokinetic profile of a drug and its metabolites. nih.govresearchgate.netnih.govresearchgate.net For antazoline, a whole-body PBPK model was developed to describe the disposition of both antazoline and its main metabolite, hydroxyantazoline. nih.govmdpi.com This model was successfully verified against clinical data and has proven capable of accounting for observed clinical variability. nih.govresearchgate.netnih.govresearchgate.net

The development of this PBPK model was based on a combination of literature-derived data and newly generated in vitro data characterizing antazoline's ADME properties for the first time. mdpi.com The verified model can now be used to predict antazoline's pharmacokinetic profiles under various dosing regimens, in different patient populations, and to assess potential drug-drug interactions. mdpi.com

| In Vitro ADME/PK Parameter | Finding for Antazoline | Reference |

|---|---|---|

| Plasma Protein Binding | Less than 50% bound to plasma proteins. | nih.gov |

| Erythrocyte Binding | Did not bind to erythrocytes. | nih.gov |

| Microsomal Binding | Slightly bound to the microsomal membrane. | nih.gov |

| Clinically Estimated Clearance | 80.5 L/h | nih.govmdpi.com |

| In Vitro-In Vivo Extrapolated Clearance | 70 L/h | nih.govmdpi.com |

Prediction of Metabolic Fate and Enzyme Interactions

In silico methods, complemented by in vitro experiments, are crucial for predicting a drug's metabolic pathways. royalsocietypublishing.org For antazoline, a combination of in vitro metabolic stability assays and data from recombinant CYP enzymes was used to elucidate its metabolic clearance. nih.gov

Studies using human hepatocytes and liver microsomes identified that antazoline's metabolism is primarily driven by cytochrome P450 enzymes. nih.gov The results indicate that CYP2D6 is the main enzyme responsible for antazoline's metabolism, with CYP2C19 playing a minor role. nih.govmdpi.commdpi.com The metabolism by CYP2D6 is rapid, with less than 1% of the parent compound remaining after just 5 minutes of incubation in one study. mdpi.com In contrast, metabolism by CYP2C19 is much slower. mdpi.com It was assumed in modeling studies that both enzymes lead to the formation of the same primary metabolite, hydroxyantazoline. nih.govmdpi.com

The in vitro studies revealed that antazoline is transformed into at least 15 different metabolites, with the main Phase I biotransformations being the removal of a phenyl group (to form metabolite M1) and the hydroxylation of the phenyl ring (to form metabolite M2). mdpi.com Glucuronidation was identified as the leading Phase II metabolic reaction. mdpi.com

The PBPK model development noted a discrepancy between the clinically observed clearance (80.5 L/h) and the value extrapolated from in vitro studies (70 L/h), suggesting that the tested CYP enzymes might not account for all clearance mechanisms. nih.govmdpi.com To reconcile this, an additional systemic clearance of 10 L/h was incorporated into the model. mdpi.com

| Metabolizing Enzyme | Role in Antazoline Metabolism | Reference |

|---|---|---|

| CYP2D6 | Predominant enzyme, responsible for rapid metabolism. | nih.govmdpi.commdpi.com |

| CYP2C19 | Minor role, much slower metabolism compared to CYP2D6. | nih.govmdpi.commdpi.com |

| Other CYPs (1A2, 2C8, 2C9, 3A6) | Found not to be substrates for antazoline. | mdpi.com |

| Glucuronosyltransferases | No decrease in antazoline concentration observed after incubation. | nih.gov |

Simulation of Disposition and Tissue Distribution

PBPK models excel at simulating how a drug is distributed throughout the various tissues and organs of the body over time. The whole-body PBPK model developed for antazoline and its hydroxy metabolite simulates their simultaneous pharmacokinetic profiles following intravenous administration. nih.govresearchgate.netnih.gov

The model's predictive performance was successfully verified by comparing its simulations against clinical data from studies where healthy volunteers received this compound. nih.govresearchgate.netmdpi.com For instance, the predicted median area under the curve (AUC) for a single 100 mg dose showed good agreement with the observed in vivo data (825 vs. 910 ng·h/mL). nih.gov The model was able to simulate mean and individual systemic plasma concentration profiles for both antazoline and its metabolite. researchgate.net

By simulating concentration-time profiles, the PBPK model enables the assessment of antazoline's effects in various clinical scenarios. nih.govresearchgate.netnih.govresearchgate.net It provides a powerful tool to explore the impact of population differences (e.g., due to genetic polymorphisms in CYP2D6) or drug-drug interactions mediated by CYP2D6 or CYP2C19 on the drug's disposition. nih.govmdpi.com This predictive capability is invaluable for optimizing dosing strategies and enhancing patient safety. praiseworthyprize.org

Historical Evolution and Future Directions in Antazoline Mesylate Research

Retrospective Analysis of Early Pharmacological Discoveries

Antazoline (B1665563), a first-generation antihistamine, was initially developed for the management of acute allergic reactions. mdpi.commedtigo.com Its antiarrhythmic properties, described as quinidine-like, were first reported in the 1960s. mp.plfrontiersin.orgmp.pl Early investigations explored its effects on various cardiac arrhythmias, including premature beats and paroxysmal arrhythmias. uj.edu.pl During this period, studies indicated that antazoline could effectively reduce ectopic beats in patients with premature atrial and ventricular systoles. uj.edu.pl However, its efficacy in treating atrial flutter and atrial fibrillation was initially considered limited. uj.edu.pl For decades, antazoline was largely overlooked by the cardiology community, though it continued to be used as a parenteral antihistamine. mp.pl A resurgence of interest began in the 1990s when it was shown to be a potent class Ia antiarrhythmic drug capable of converting atrial fibrillation to sinus rhythm, leading to its registration for this indication in some countries like Poland. mp.pl

Re-evaluation of Existing Pharmacological Profiles

Recent research has led to a significant re-evaluation of antazoline's pharmacological profile, particularly its antiarrhythmic effects. nih.gov Initially recognized for its antihistaminic and anticholinergic properties, the focus has shifted to its role in terminating atrial fibrillation (AF). mdpi.comnih.gov Studies have demonstrated its effectiveness in the rapid cardioversion of recent-onset AF. jppres.comnih.gov In fact, some research suggests it may have one of the highest success rates among pharmacological cardioversion agents. uj.edu.pl

Electrocardiogram (ECG) studies in healthy volunteers have shown that intravenous antazoline significantly prolongs the P wave, QRS complex, and both QT and corrected QT (QTcF) intervals. nih.govjppres.com This indicates a drug-induced delay in both cardiac conduction (P wave and QRS) and repolarization (QT/QTcF). nih.govjppres.com Furthermore, antazoline has been observed to cause a transient increase in heart rate. mp.plnih.gov These findings suggest a more complex mechanism of action than previously understood, likely involving multiple ion channels. nih.gov The drug's effects on hemodynamics include a reduction in stroke volume, suggesting a negative inotropic effect. nih.govjppres.com

Identification of Novel Therapeutic Applications Beyond Established Uses

While the primary modern application of intravenous antazoline mesylate is the pharmacological cardioversion of atrial fibrillation jppres.comnih.govoup.com, emerging research hints at other potential therapeutic avenues. One notable area is its use within the electrophysiology laboratory. Studies have shown antazoline to be effective in terminating AF that is induced during procedures like pulmonary vein isolation for AF ablation. mdpi.comresearchgate.net Its utility in this setting is supported by findings that it does not significantly interfere with atrio-ventricular nodal conduction time (AH interval) or the Wenckebach point. nih.gov

Additionally, the antihistaminic properties of antazoline, its original indication, may hold potential in the context of immunosuppressive therapy, given that histamine (B1213489) can play a role in transplant rejection. uj.edu.pl Further investigation is required to explore these and other potential applications beyond its established use in allergy and arrhythmia.

Emerging Research Avenues and Unanswered Mechanistic Questions

The renewed interest in this compound has opened up several new avenues of research aimed at better understanding its mechanisms of action and expanding its therapeutic potential.

Unraveling Complex Ion Channel Interactions

A key area of ongoing research is the detailed elucidation of antazoline's interactions with various cardiac ion channels. While its effects on the ECG suggest a blockade of both sodium and potassium channels, the precise molecular targets and the full extent of these interactions remain largely unknown. nih.govnih.govresearchgate.net Experimental studies have shown that antazoline increases the atrial action potential duration (APD), effective refractory period (ERP), and interatrial conduction time, which is thought to contribute to its antiarrhythmic effects in atrial fibrillation. frontiersin.orgfrontiersin.org The drug's quinidine-like properties point towards a Class I antiarrhythmic action, but the prolongation of the QT interval also suggests a Class III effect. mp.plnih.gov Further research is needed to dissect these complex interactions at the ionic level, which could lead to a better understanding of its efficacy and the development of more targeted therapies. nih.govresearchgate.net

Elucidation of Metabolite Pharmacological Activity

Recent metabolic studies have revealed that antazoline is extensively metabolized in the human body, with at least 15 potential metabolites identified. mdpi.comjppres.comresearchgate.net The primary enzyme responsible for its metabolism is cytochrome P450 2D6 (CYP2D6), with CYP2C19 playing a lesser role. mdpi.com The main phase I metabolites include one formed by the removal of the phenyl group and another featuring a hydroxyl group on the phenyl ring (hydroxyantazoline). mdpi.comresearchgate.net Glucuronidation is the principal phase II metabolic pathway. mdpi.com

A crucial unanswered question is the pharmacological activity of these metabolites. jppres.com It is currently unknown whether they contribute to the therapeutic effects or potential side effects of the parent drug. Further investigation into the pharmacokinetic and pharmacodynamic profiles of these metabolites, particularly the hydroxylated M2 metabolite, is warranted. mdpi.com This research could not only provide a more complete understanding of antazoline's clinical profile but also potentially identify new active substances with different pharmacological properties. mdpi.com

Bridging Preclinical Mechanistic Insights to Potential Therapeutic Paradigms

A significant challenge in antazoline research is translating preclinical mechanistic discoveries into new therapeutic strategies. While preclinical studies provide valuable insights into ion channel effects and metabolic pathways frontiersin.orgscience.gov, their direct clinical relevance needs to be systematically established. For instance, understanding the correlation between antazoline plasma levels and its effects on ECG and hemodynamic parameters could help in optimizing dosing and predicting patient response. nih.gov